![molecular formula C27H23N3O4 B2447953 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 877657-25-5](/img/no-structure.png)

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

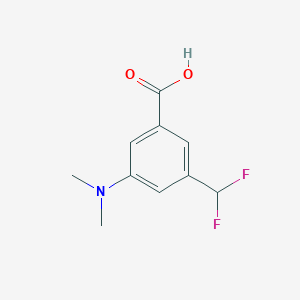

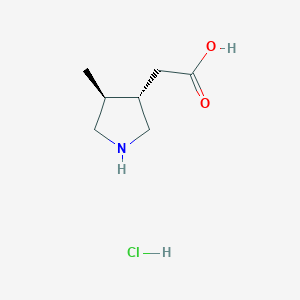

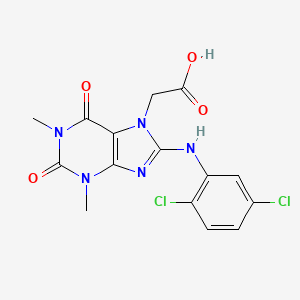

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzofuro[3,2-d]pyrimidin-1(2H)-one core, followed by the introduction of the p-tolyl and phenethylacetamide groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex. The benzofuro[3,2-d]pyrimidin-1(2H)-one core is a fused ring system that could potentially exhibit interesting electronic and steric properties .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the amide group could participate in condensation reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of aromatic rings and an amide group could impact the compound’s solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation for CNS Activity

A study on the synthesis of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives explored their central nervous system depressant activity, highlighting the significance of pyrimidine derivatives in medicinal chemistry due to their marked sedative action (Manjunath et al., 1997).

Anticancer Agent Development

Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives aimed at discovering new anticancer agents demonstrated that certain compounds exhibited appreciable cancer cell growth inhibition across multiple cancer cell lines, emphasizing the role of pyrimidine derivatives in cancer research (Al-Sanea et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds such as 4-aminopyrrolo[2,3-d]pyrimidine and thieno[3,2-d]pyrimidin-4-amines have been reported to target Mycobacterium tuberculosis. Another related compound, pyrido[2,3-d]pyrimidin-7(8H)-ones, has been synthesized as a Threonine Tyrosine Kinase (TTK) inhibitor .

Mode of Action

Thieno[3,2-d]pyrimidin-4-amines, a related compound, has been reported to inhibit cytochrome bd oxidase (cyt-bd) in mycobacterium tuberculosis . This suggests that the compound might interact with its targets by inhibiting their function, leading to changes in the cellular processes they regulate.

Biochemical Pathways

The inhibition of cyt-bd by thieno[3,2-d]pyrimidin-4-amines suggests that the compound might affect the energy metabolism of Mycobacterium tuberculosis

Pharmacokinetics

A study on pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are similar compounds, predicted that most of the synthesized compounds have good pharmacokinetics properties .

Result of Action

The inhibition of cyt-bd by thieno[3,2-d]pyrimidin-4-amines suggests that the compound might disrupt the energy metabolism of Mycobacterium tuberculosis, potentially leading to cell death.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with p-tolualdehyde to form 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, which is then reacted with N-phenethylbromacetamide to yield the final product.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "p-tolualdehyde", "N-phenethylbromacetamide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxypyrimidine with p-tolualdehyde in the presence of a base such as potassium carbonate or sodium hydroxide to form 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 2: Reaction of 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide with N-phenethylbromacetamide in the presence of a base such as potassium carbonate or sodium hydroxide to yield the final product, 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide." ] } | |

CAS-Nummer |

877657-25-5 |

Produktname |

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide |

Molekularformel |

C27H23N3O4 |

Molekulargewicht |

453.498 |

IUPAC-Name |

2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C27H23N3O4/c1-18-11-13-20(14-12-18)30-26(32)25-24(21-9-5-6-10-22(21)34-25)29(27(30)33)17-23(31)28-16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,28,31) |

InChI-Schlüssel |

XLJOEBQIQIVUJL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCCC5=CC=CC=C5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2447871.png)

![2-[(2-Hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide](/img/structure/B2447872.png)

![4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2447883.png)

![4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine](/img/structure/B2447891.png)

![(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2447892.png)